

JNJ-55511118: A Comparative Analysis of Cross-Reactivity with TARP Isoforms

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Compound of Interest

Compound Name: JNJ-55511118

Cat. No.: B608237

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity and functional activity of **JNJ-55511118** across various Transmembrane AMPA Receptor Regulatory Protein (TARP) isoforms. The data presented herein is intended to assist researchers in evaluating the selectivity and potential applications of this compound in studies related to AMPA receptor modulation.

JNJ-55511118 is a negative allosteric modulator of α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, demonstrating significant selectivity for receptors associated with the TARP γ -8 subunit.^{[1][2]} This selectivity is attributed to specific amino acid residues within the TARP γ -8 protein, making **JNJ-55511118** a valuable tool for investigating the role of TARP γ -8 in neurological processes.

Comparative Binding Affinity and Functional Activity

The following table summarizes the quantitative data on the interaction of **JNJ-55511118** with AMPA receptors co-expressed with different TARP isoforms.

TARP Isoform	AMPA Receptor Subunit	Assay Type	Measured Parameter	Value	Selectivity vs. γ -8	Reference
TARP γ -8	GluA1o, GluA1i, GluA2i, GluA3o, GluA4o	Calcium Flux	IC50	7.41 - 38.02 nM	-	[1]
TARP γ -8	Not specified	Radioligand Binding	Ki	26 nM	-	
TARP γ -2	GluA1o	Calcium Flux	IC50	>10 μ M	>1000-fold	[1][3]
TARP γ -3	GluA1o	Calcium Flux	IC50	>10 μ M	>1000-fold	[1]
TARP γ -4	GluA1o	Calcium Flux	IC50	>10 μ M	>1000-fold	[1]
TARP γ -7	GluA1o	Calcium Flux	IC50	>10 μ M	>1000-fold	[1]

As the data indicates, **JNJ-55511118** exhibits high potency for AMPA receptors containing the TARP γ -8 subunit, with IC50 values in the low nanomolar range.[1] In contrast, its activity against AMPA receptors associated with TARP isoforms γ -2, γ -3, γ -4, and γ -7 is significantly lower, with IC50 values exceeding 10 μ M.[1] This demonstrates a selectivity of over 1000-fold for TARP γ -8-containing AMPA receptors.[3]

Mechanism of Action and Structural Basis of Selectivity

JNJ-55511118 functions as a negative allosteric modulator by partially disrupting the interaction between the TARP γ -8 subunit and the pore-forming AMPA receptor subunit.[4] This mechanism leads to a reduction in the glutamate-evoked currents mediated by these receptors.

The high selectivity of **JNJ-55511118** for TARP γ -8 is conferred by two specific amino acid residues within the γ -8 isoform. Mutagenesis studies have shown that replacing these residues in TARP γ -8 with those found in other TARP isoforms abolishes the inhibitory effect of **JNJ-55511118**. Conversely, introducing these specific γ -8 residues into TARP γ -2 renders the receptor sensitive to the compound.

Experimental Protocols

The data presented in this guide were primarily generated using calcium flux assays and radioligand binding studies.

Calcium Flux Assay

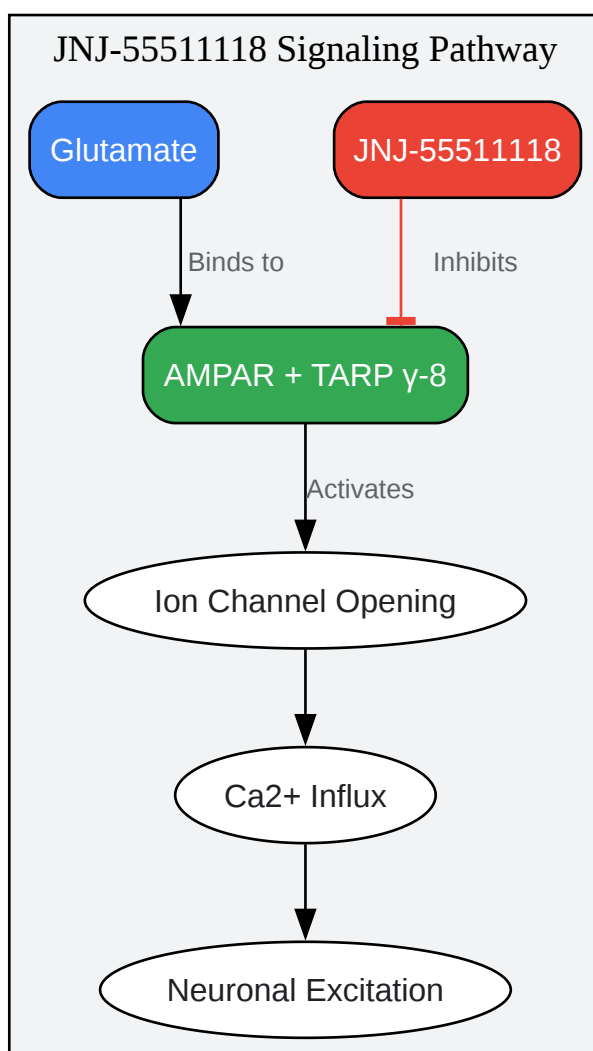
- Cell Line: HEK293F cells were utilized for transient co-transfection of various AMPA receptor subunits (GluA1o, GluA1i, GluA2i, GluA3o, or GluA4o) and TARP isoforms (γ -2, γ -3, γ -4, γ -7, or γ -8).
- Method: Transfected cells were loaded with a calcium-sensitive dye. The assay was initiated by the addition of glutamate, which activates the AMPA receptors and leads to calcium influx. The inhibitory effect of **JNJ-55511118** was quantified by measuring the reduction in the glutamate-induced calcium flux at various concentrations of the compound. IC₅₀ values were then calculated from the resulting concentration-response curves.[\[1\]](#)

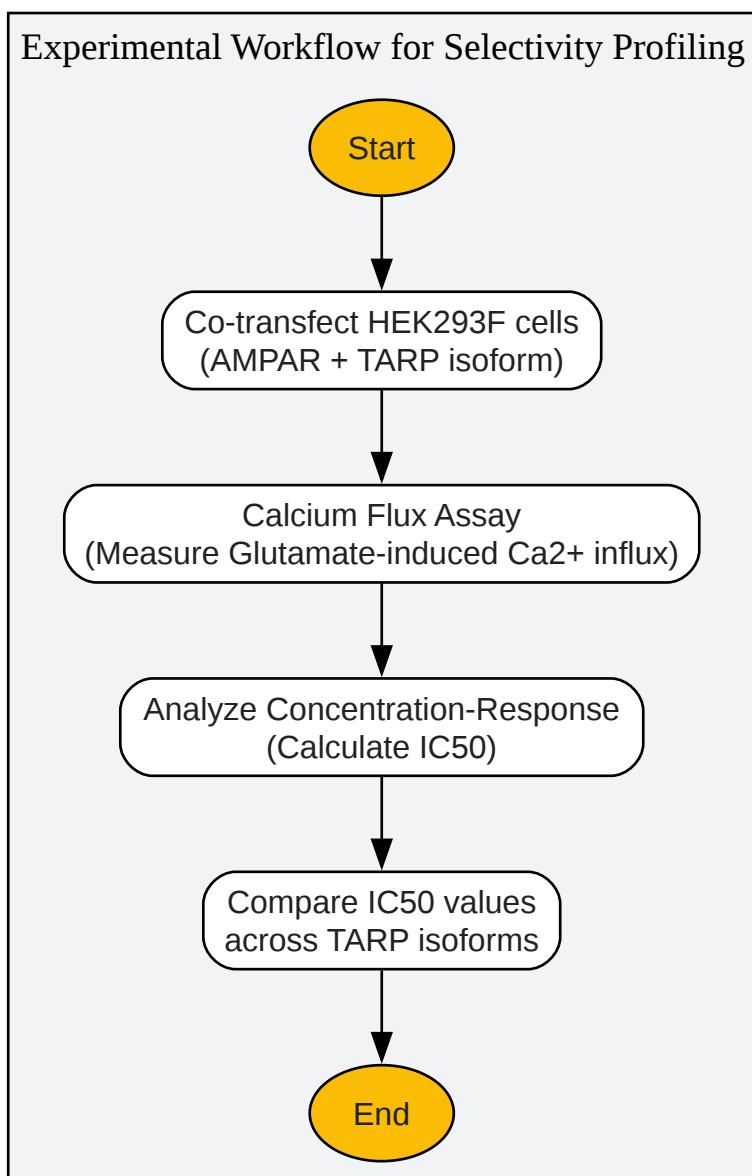
Radioligand Binding Assay

- Method: Competition binding experiments were performed using a radiolabeled ligand that binds to AMPA receptors. The ability of **JNJ-55511118** to displace the radioligand from receptors co-expressed with TARP γ -8 was measured. The K_i value was determined from these competition binding curves, representing the binding affinity of **JNJ-55511118** for the TARP γ -8-containing AMPA receptor complex.

Visualizing the JNJ-55511118 Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by **JNJ-55511118** and the general workflow of the experimental procedures used to determine its selectivity.





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